

# A-395: A Comparative Analysis of a Highly Selective EED Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | A-395     |           |
| Cat. No.:            | B15586389 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of **A-395**, a potent antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The information is based on available experimental data to facilitate an objective assessment of **A-395** against other PRC2 inhibitors.

**A-395** is a chemical probe that potently and selectively inhibits the function of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, **A-395** allosterically inhibits the catalytic activity of the EZH2 subunit, leading to a reduction in histone H3 lysine 27 methylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] This mechanism of action makes **A-395** a valuable tool for studying PRC2 biology and a potential starting point for the development of novel therapeutics for cancers and other diseases where PRC2 is dysregulated.

## **Selectivity Profile of A-395**

**A-395** has been demonstrated to be a highly selective inhibitor of EED. In its primary characterization, **A-395** exhibited greater than 100-fold selectivity over a panel of other histone methyltransferases and non-epigenetic targets. While comprehensive screening data against a broad panel of kinases and other off-target proteins is not publicly available in a detailed tabular format, the existing data underscores its specificity for the PRC2 complex.

Table 1: In Vitro Potency and Selectivity of A-395



| Target                              | Assay Type                             | IC50 / Ki / KD        | Selectivity                 |
|-------------------------------------|----------------------------------------|-----------------------|-----------------------------|
| EED                                 | H3K27me3 Peptide<br>Competition        | IC50: 7 nM            | -                           |
| EED                                 | Surface Plasmon<br>Resonance (SPR)     | KD: 1.5 nM            | -                           |
| EED                                 | Isothermal Titration Calorimetry (ITC) | Ki: 0.4 nM            | -                           |
| PRC2 (EZH2-EED-<br>SUZ12)           | Histone<br>Methyltransferase<br>Assay  | IC50: 18 nM / 34 nM   | >100-fold vs. other<br>HMTs |
| Other Histone<br>Methyltransferases | Various                                | >100-fold higher IC50 | High                        |
| Non-epigenetic targets              | Various                                | >100-fold higher IC50 | High                        |

**A-395**N, a close structural analog, serves as a negative control for cellular studies as it does not show activity in biochemical and cellular assays.

# **Comparison with Other PRC2 Inhibitors**

The cross-reactivity profile of **A-395** can be best understood in comparison to other inhibitors targeting the PRC2 complex. These can be broadly categorized into EZH2 inhibitors and other EED inhibitors.

## EZH2 Inhibitors:

Compounds like GSK126, Tazemetostat, and Valemetostat are competitive inhibitors of the EZH2 catalytic subunit. They have shown varying degrees of selectivity. For instance, GSK126 demonstrates over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity against 20 other methyltransferases.[3][4]

#### Other EED Inhibitors:



- EED226: This compound also binds to the H3K27me3 pocket of EED. It has an IC50 of 23.4 nM against the PRC2 complex and has shown selectivity against a panel of 21 other protein methyltransferases and kinases.[5][6]
- BR-001: Another selective EED inhibitor that was developed through scaffold hopping from EED226.[7]

Table 2: Comparative Selectivity of PRC2 Inhibitors

| Compound | Target Subunit | Primary Target<br>IC50 | Selectivity Profile                                                      |
|----------|----------------|------------------------|--------------------------------------------------------------------------|
| A-395    | EED            | 18 nM / 34 nM (PRC2)   | >100-fold selective<br>over other HMTs and<br>non-epigenetic<br>targets. |
| EED226   | EED            | 23.4 nM (PRC2)         | Selective over 21<br>other protein<br>methyltransferases<br>and kinases. |
| GSK126   | EZH2           | ~10 nM                 | >150-fold vs EZH1;<br>>1000-fold vs 20 other<br>HMTs.                    |

# **Experimental Methodologies**

The selectivity and potency of **A-395** and its comparators have been determined using a variety of biochemical and cellular assays.

Histone Methyltransferase (HMT) Assay: The inhibitory activity of compounds against the PRC2 complex is typically measured using a radiometric or fluorescence-based assay. These assays quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate.

Peptide Competition Assay: The ability of **A-395** to bind to the H3K27me3 pocket of EED is assessed by its capacity to displace a fluorescently labeled H3K27me3 peptide.



Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques are used to directly measure the binding affinity (KD and Ki, respectively) of the inhibitor to the target protein.

Cellular Assays: The on-target activity of PRC2 inhibitors in cells is often determined by measuring the global levels of H3K27me3 using techniques like Western blotting or ELISA.

# Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PRC2 signaling pathway and a general workflow for assessing inhibitor selectivity.



Click to download full resolution via product page

Caption: PRC2 signaling pathway and the inhibitory action of A-395.





Click to download full resolution via product page

Caption: General workflow for assessing inhibitor selectivity.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The EED protein—protein interaction inhibitor A-395 inactivates the PRC2 complex (Journal Article) | OSTI.GOV [osti.gov]
- 2. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Inhibitors of Protein Methyltransferases PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]



- 7. An overview of the development of EED inhibitors to disable the PRC2 function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-395: A Comparative Analysis of a Highly Selective EED Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586389#cross-reactivity-studies-of-a-395]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com